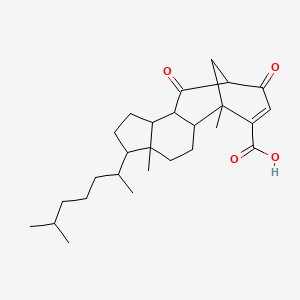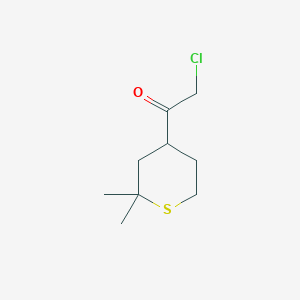
2-Chloro-1-(2,2-dimethylthian-4-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2,2-dimethylthian-4-yl)ethan-1-one is a chemical compound with a unique structure that includes a chlorine atom, a thianyl group, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,2-dimethylthian-4-yl)ethan-1-one typically involves the chlorination of a precursor compound. One common method involves the use of cyclopropylmethyl ketone as a starting material, which undergoes chlorination in the presence of a metal aluminum catalyst and a suitable solvent . The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(2,2-dimethylthian-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ketone group into a carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-1-(2,2-dimethylthian-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(2,2-dimethylthian-4-yl)ethan-1-one involves its interaction with specific molecular targets. The chlorine atom and ketone group can participate in various chemical reactions, leading to modifications of biological molecules. These interactions can affect enzyme activity, protein function, and cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(4,5-dimethylthiazol-2-yl)ethan-1-one
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Uniqueness
2-Chloro-1-(2,2-dimethylthian-4-yl)ethan-1-one is unique due to its specific structural features, such as the thianyl group and the positioning of the chlorine atom
Propriétés
Numéro CAS |
88653-80-9 |
|---|---|
Formule moléculaire |
C9H15ClOS |
Poids moléculaire |
206.73 g/mol |
Nom IUPAC |
2-chloro-1-(2,2-dimethylthian-4-yl)ethanone |
InChI |
InChI=1S/C9H15ClOS/c1-9(2)5-7(3-4-12-9)8(11)6-10/h7H,3-6H2,1-2H3 |
Clé InChI |
TVNUQPAUIMITEO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CCS1)C(=O)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


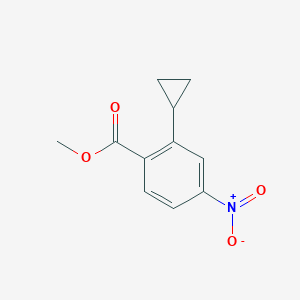
![8-Amino-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13959319.png)
![2-Chloro-5-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B13959335.png)
![3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13959339.png)
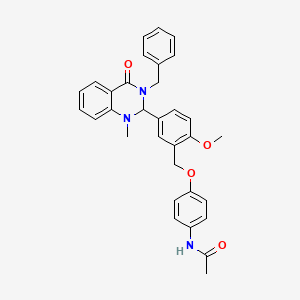
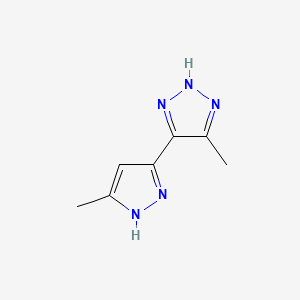
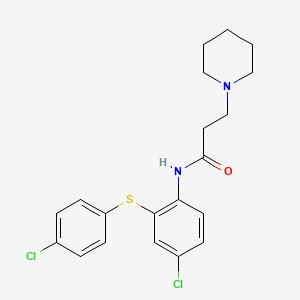
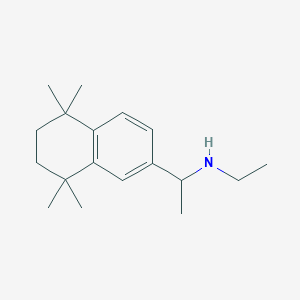



![8H-pyrimido[4,5-c]azepine](/img/structure/B13959415.png)
